N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a tetrahydroquinoline core, which is a partially saturated derivative of quinoline, and is substituted with a benzoyl group and a methoxyphenyl acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps:
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Formation of the Tetrahydroquinoline Core: : The initial step often involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
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Benzoylation: : The tetrahydroquinoline intermediate is then subjected to benzoylation
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Acetamide Formation: : The final step involves the acylation of the benzoylated tetrahydroquinoline with 4-methoxyphenylacetic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The tetrahydroquinoline core is a common motif in many bioactive molecules, and derivatives of this compound may exhibit activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound could be explored for its potential use in the development of new materials, such as polymers or advanced coatings, due to its structural rigidity and functional group diversity.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoyl and methoxyphenyl groups could facilitate binding to hydrophobic pockets, while the acetamide moiety might participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylacetamide: Similar structure but lacks the methoxy group.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-hydroxyphenyl)acetamide: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and therapeutic potential based on existing literature.
Structural Overview
The compound features a tetrahydroquinoline core substituted with a benzoyl group and a 4-methoxyphenyl acetamide moiety. Its molecular formula is C24H24N2O3 with a molecular weight of approximately 392.46 g/mol. The unique structural elements contribute to its interaction with various biological targets.
The biological activity of this compound is attributed to its ability to modulate enzyme activities and cellular signaling pathways. The compound may exert its effects through:
- Enzyme Inhibition : The presence of the benzoyl and methoxy groups enables the compound to inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may interact with various receptors influencing signal transduction.
Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to bind effectively to target proteins or enzymes.
Anticancer Properties
Studies have shown that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 0.99 ± 0.01 | Induces apoptosis and cell cycle arrest |
A549 (Lung) | 0.054 | Inhibits tubulin assembly and activates caspase 3 |
HeLa (Cervical) | Not reported | Potentially induces necrosis and autophagy |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency against these cancer cell lines .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may also exhibit neuroprotective effects. Research indicates that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. Further studies are needed to elucidate the specific pathways involved.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds. For instance:
- Study on Tetrahydroquinoline Derivatives : A study highlighted that derivatives similar to this compound showed significant inhibition of cancer cell proliferation while maintaining low cytotoxicity against normal cells .
- Mechanistic Insights : Research utilizing surface plasmon resonance has demonstrated binding affinities between this compound and specific protein targets, indicating its potential as a lead compound in drug development.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-30-22-12-9-18(10-13-22)16-24(28)26-21-11-14-23-20(17-21)8-5-15-27(23)25(29)19-6-3-2-4-7-19/h2-4,6-7,9-14,17H,5,8,15-16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNYHUUUISNXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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